Ethyl 3-amino-8-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-methylquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-methylquinoline-2-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 3-amino-8-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: The compound has potential as an antimalarial and anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The biological activity of Ethyl 3-amino-8-methylquinoline-2-carboxylate is primarily due to its ability to intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s interaction with cellular proteins can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminoquinoline-3-carboxylate
- Methyl 3-aminoquinoline-2-carboxylate
- Ethyl 3-amino-6-methylquinoline-2-carboxylate
Uniqueness
Ethyl 3-amino-8-methylquinoline-2-carboxylate is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-amino-8-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-10(14)7-9-6-4-5-8(2)11(9)15-12/h4-7H,3,14H2,1-2H3 |
InChI Key |
WYQDNSFVXHJJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2C=C1N)C |
Origin of Product |
United States |
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